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Compound of Interest

Compound Name:
(D-Phe5,Cys6,11,N-Me-D-Trp8)-

Somatostatin-14 (5-12) amide

Cat. No.: B3261269 Get Quote

An In-depth Analysis of (D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide for

Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the synthetic

somatostatin analog, (D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide. The

document is intended for researchers, scientists, and professionals in the field of drug

development who are interested in the pharmacological profile of this compound. It includes a

detailed summary of its binding affinity for somatostatin receptors, a description of the likely

experimental protocols used for its characterization, and a visualization of the associated

signaling pathways.

Binding Affinity Profile
(D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide is a somatostatin analog that

exhibits a distinct binding profile for the five subtypes of somatostatin receptors (SSTR1-5). The

dissociation constants (Kd) for this compound have been determined, revealing a high affinity

and selectivity for SSTR5, with moderate affinity for SSTR3 and SSTR2, and significantly lower

affinity for SSTR1 and SSTR4.[1][2][3][4][5][6] This selectivity makes it a valuable tool for

investigating the specific physiological roles of SSTR5.

The quantitative binding affinity data is summarized in the table below:
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Receptor Subtype Dissociation Constant (Kd) [nM]

SSTR1 1200[1][2][3][4][5][6]

SSTR2 23.5[1][2][3][4][5][6]

SSTR3 11.05[1][2][3][4][5][6]

SSTR4 >1000[1][2][3][4][5][6]

SSTR5 0.61[1][2][3][4][5][6]

Experimental Protocols
The determination of the binding affinity of (D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14
(5-12) amide for somatostatin receptors is typically achieved through competitive radioligand

binding assays. While the specific protocol used for this particular analog is not publicly

detailed, the following represents a standard and widely accepted methodology for such

determinations.

General Protocol: Competitive Radioligand Binding
Assay
This assay measures the ability of the unlabeled test compound, in this case (D-
Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12) amide, to displace a radiolabeled ligand

from its receptor.

1. Preparation of Cell Membranes:

Cells stably expressing one of the human somatostatin receptor subtypes (e.g., CHO-K1 or

HEK293 cells) are cultured and harvested.

The cells are then lysed, and the cell membranes are isolated by centrifugation. The

resulting membrane pellet is resuspended in a suitable buffer.

2. Binding Assay:

A constant concentration of a suitable radioligand (e.g., ¹²⁵I-labeled somatostatin-14 or a

subtype-selective analog) is incubated with the prepared cell membranes.
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Increasing concentrations of the unlabeled test compound, (D-Phe5,Cys6,11,N-Me-D-Trp8)-
Somatostatin-14 (5-12) amide, are added to the incubation mixture.

The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a

duration sufficient to reach binding equilibrium.

3. Separation of Bound and Free Radioligand:

Following incubation, the mixture is rapidly filtered through a glass fiber filter to separate the

membrane-bound radioligand from the free radioligand.

The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

4. Measurement of Radioactivity:

The radioactivity retained on the filters, which corresponds to the amount of bound

radioligand, is quantified using a gamma counter.

5. Data Analysis:

The data are plotted as the percentage of specific binding of the radioligand versus the

concentration of the test compound.

The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC₅₀) is determined by non-linear regression analysis.

The dissociation constant (Kd) of the test compound is then calculated from the IC₅₀ value

using the Cheng-Prusoff equation: Kd = IC₅₀ / (1 + [L]/Kd_ligand), where [L] is the

concentration of the radioligand and Kd_ligand is the dissociation constant of the radioligand.

Signaling Pathways
Somatostatin receptors are members of the G-protein coupled receptor (GPCR) superfamily.

The binding of an agonist, such as (D-Phe5,Cys6,11,N-Me-D-Trp8)-Somatostatin-14 (5-12)
amide, to these receptors initiates a cascade of intracellular signaling events. The primary

signaling pathway for SSTR2, SSTR3, and SSTR5 involves coupling to inhibitory G-proteins

(Gi), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in

intracellular cyclic AMP (cAMP) levels.
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Below are diagrams illustrating the general signaling pathway for Gi-coupled somatostatin

receptors and a representative workflow for a competitive binding assay.
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General SSTR Signaling Pathway
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Competitive Binding Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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